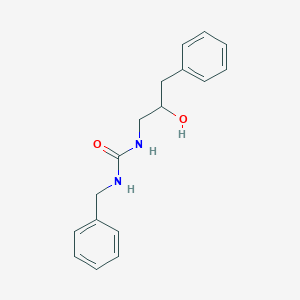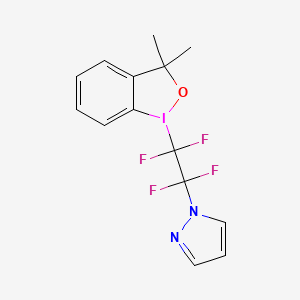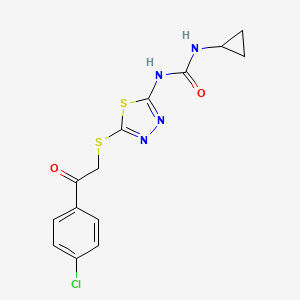
1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea is an organic compound with the molecular formula C17H20N2O2 It is a urea derivative characterized by a benzyl group attached to the nitrogen atom and a hydroxy-phenylpropyl group attached to the other nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea typically involves the reaction of benzyl isocyanate with 2-hydroxy-3-phenylpropylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be represented as follows:
Benzyl isocyanate+2-hydroxy-3-phenylpropylamine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can react with the benzyl group under basic conditions.
Major Products:
Oxidation: Formation of 1-benzyl-3-(2-oxo-3-phenylpropyl)urea.
Reduction: Formation of 1-benzyl-3-(2-hydroxy-3-phenylpropyl)amine.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a ROCK (Rho-associated protein kinase) inhibitor, which is significant in cancer treatment.
Biological Research: The compound interacts with DNA, suggesting its use in DNA-targeted therapies.
Cardiovascular Research: It acts as a selective activator of myocardial myosin ATPase, indicating potential therapeutic applications in heart failure.
Cancer Research: Exhibits antiproliferative activity against various cancer cell lines, highlighting its potential in cancer therapy.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets:
ROCK Inhibition: The compound inhibits ROCK1 and ROCK2, leading to the suppression of cancer cell proliferation.
DNA Interaction: It intercalates with DNA, disrupting the replication process and leading to cell death.
Myosin ATPase Activation: It selectively activates myocardial myosin ATPase, enhancing cardiac contractility.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea
- 1-Benzhydryl-3-(2-hydroxy-3-phenylpropyl)urea
Uniqueness: 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it shows higher efficacy in ROCK inhibition and DNA interaction, making it a valuable candidate for therapeutic applications.
Eigenschaften
IUPAC Name |
1-benzyl-3-(2-hydroxy-3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(11-14-7-3-1-4-8-14)13-19-17(21)18-12-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNQQIXLRYLUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl (2Z)-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2892887.png)


![2-(naphthalen-2-yloxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2892891.png)
amino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2892892.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2892893.png)


![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2892899.png)
![ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate](/img/structure/B2892902.png)


![N-[3-(Phenylmethoxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2892909.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile](/img/structure/B2892910.png)
